molecular formula C10H11BrN4O B2720267 N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide CAS No. 2094854-75-6

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide

Cat. No. B2720267
CAS RN: 2094854-75-6
M. Wt: 283.129
InChI Key: NWSXDBNVVXONFO-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrazin-2-amine is a compound used in organic syntheses and as pharmaceutical intermediates . It has a molecular weight of 213.04 . The compound is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI code for 6-Bromoimidazo[1,2-a]pyrazin-2-amine is 1S/C6H5BrN4/c7-4-2-11-3-5(8)10-6(11)1-9-4/h1-3H,8H2 .


Chemical Reactions Analysis

In a chemodivergent reaction, the initial displacement of the halogen atom by the pyridine ring nitrogen affords a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .


Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyrazin-2-amine is a solid compound . . It is slightly soluble in water .

Safety and Hazards

The compound should be protected from light . The safety information available suggests that it may be harmful and precautionary measures should be taken while handling it .

Future Directions

While specific future directions for this compound are not mentioned in the sources I found, compounds like these are often used in organic syntheses and as pharmaceutical intermediates . They could potentially be used in the development of new drugs or chemical reactions.

properties

IUPAC Name

N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c1-2-3-10(16)14-8-6-15-5-7(11)12-4-9(15)13-8/h4-6H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSXDBNVVXONFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CN2C=C(N=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide

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